Beclabuvir
Overview
Description
Beclabuvir is an antiviral drug used for the treatment of hepatitis C virus (HCV) infection. It is a non-nucleoside inhibitor of the NS5B RNA-dependent RNA polymerase, which is essential for the replication of the hepatitis C virus. This compound has been studied in clinical trials and is often used in combination with other antiviral agents such as asunaprevir and daclatasvir to enhance its efficacy .
Preparation Methods
The synthesis of beclabuvir involves a convergent approach that includes the use of asymmetric catalysis to generate a chiral cyclopropane fragment. This fragment is then coupled with an indole fragment via alkylation. Subsequent palladium-catalyzed intramolecular direct arylation efficiently builds the central seven-membered ring. The entire process consists of 12 linear steps with five isolations, resulting in an overall yield of 8% .
Chemical Reactions Analysis
Beclabuvir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .
Scientific Research Applications
Beclabuvir has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound in the study of non-nucleoside inhibitors and their mechanisms of action.
Biology: It is used in research to understand the replication mechanisms of the hepatitis C virus and to develop new antiviral therapies.
Medicine: this compound is part of combination therapies for the treatment of hepatitis C, particularly in patients with genotype 1 HCV infection.
Industry: The compound is used in the pharmaceutical industry for the development and production of antiviral drugs
Mechanism of Action
Beclabuvir acts as an allosteric inhibitor that binds to thumb site 1 of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This binding inhibits the activity of the polymerase, preventing the replication of the virus. The molecular targets involved include the NS5B polymerase, and the pathways affected are those related to viral RNA synthesis .
Comparison with Similar Compounds
Beclabuvir is unique among antiviral agents due to its specific mechanism of action and its use in combination therapies. Similar compounds include:
Sofosbuvir: Another NS5B polymerase inhibitor, but it is a nucleoside analog.
Dasabuvir: A non-nucleoside NS5B inhibitor with a different binding site.
Daclatasvir: An NS5A inhibitor used in combination with this compound.
Asunaprevir: An NS3 protease inhibitor also used in combination with this compound. This compound’s uniqueness lies in its specific binding to thumb site 1 of the NS5B polymerase and its effectiveness in combination therapies
Properties
IUPAC Name |
19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKEBYSXUCBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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